methyl {2-bromo-6-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
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Overview
Description
METHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE is a complex organic compound with a unique structure that includes bromine, thiazolidine, and ethoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve safety. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
METHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2-methylpropanoate: Similar in structure but with different functional groups.
Methyl 2-bromo-4-oxazolecarboxylate: Shares the bromine and ester groups but has a different core structure
Uniqueness
METHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE is unique due to its combination of functional groups and the presence of the thiazolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H23BrN2O7S |
---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
methyl 2-[2-bromo-6-ethoxy-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H23BrN2O7S/c1-4-33-18-10-15(9-17(25)22(18)34-13-21(29)32-3)11-19-23(30)27(24(31)35-19)12-20(28)26-16-7-5-14(2)6-8-16/h5-11H,4,12-13H2,1-3H3,(H,26,28)/b19-11+ |
InChI Key |
JPLUBPYZOOMDBS-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)OCC(=O)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)OCC(=O)OC |
Origin of Product |
United States |
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